molecular formula C19H20BrN3 B3004373 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole CAS No. 887218-37-3

2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole

Cat. No. B3004373
CAS RN: 887218-37-3
M. Wt: 370.294
InChI Key: KHPXBRWXMRTKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic opioid, also known as Brorphine . It’s a part of the benzimidazole family, which is a key component in many functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of benzimidazole compounds usually involves two steps: the construction of a benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In the case of similar compounds, deprotection with TFA 10% in CH2Cl2 has been used to afford the free amines, which were then reacted with the activated ester in DIPEA/DMF to afford the final compounds .


Molecular Structure Analysis

The molecular formula of this compound is C20H22BrN3O, and it has a molecular weight of 400.3122 g/mol . The structure contains a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole compounds can be complex and varied. For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method involves the reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile .

Scientific Research Applications

I have conducted a search and found several scientific research applications for the compound 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole. Below are six unique applications, each detailed in its own section:

Antimalarial Activity

This compound has been evaluated for its potential as an antimalarial molecule. The search for novel antimalarial molecules has intensified due to the emergence of resistance to artemisinins and their combinations in chemotherapy of clinical malaria .

ALK and ROS1 Dual Inhibitor

A series of derivatives of this compound have been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). ALK is a transmembrane receptor tyrosine kinase originally discovered in anaplastic large cell lymphoma .

Drug Discovery

The piperidine nucleus, which is part of this compound’s structure, plays a significant role in drug discovery. Heterocyclic compounds, especially those bearing nitrogen, are ubiquitous in nature and have great biological qualities .

Synthesis Methodology

There is research focused on the design and straightforward synthesis of novel N-substituted derivatives of this compound, which could be relevant for various pharmacological applications .

Future Directions

The future directions for research on this compound and similar benzimidazole derivatives could involve further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3/c20-16-9-7-14(8-10-16)12-23-11-3-4-15(13-23)19-21-17-5-1-2-6-18(17)22-19/h1-2,5-10,15H,3-4,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPXBRWXMRTKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.